2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Shares structural similarities but differs in the presence of fluorine instead of trifluoromethyl groups.
4’-(trifluoromethyl)acetophenone: Contains a trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to its combination of methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
2648966-24-7 |
---|---|
Molecular Formula |
C11H15ClF3NO2 |
Molecular Weight |
285.7 |
Purity |
0 |
Origin of Product |
United States |
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